

Application Notes and Protocols: 3-Bromo-5-nitroisonicotinaldehyde in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromo-5-nitroisonicotinaldehyde

Cat. No.: B12826809

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Disclaimer: There is limited published research available on the specific applications of **3-Bromo-5-nitroisonicotinaldehyde** as a building block in medicinal chemistry. The following application notes and protocols are based on the known reactivity of its functional groups and by analogy to the more extensively studied compound, 3-Bromo-5-nitrobenzaldehyde. The protocols provided are for the synthesis and potential reactions of this analogous compound and should be adapted with caution for **3-Bromo-5-nitroisonicotinaldehyde**.

Introduction to 3-Bromo-5-nitroisonicotinaldehyde

3-Bromo-5-nitroisonicotinaldehyde is a substituted pyridine derivative containing three key functional groups that make it a potentially valuable, yet underutilized, building block in medicinal chemistry.^{[1][2]} The pyridine ring is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The aldehyde function serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The bromo and nitro substituents provide opportunities for cross-coupling reactions and further functionalization, allowing for the exploration of chemical space in drug discovery programs.

The strategic placement of the bromo and nitro groups, which are both electron-withdrawing, significantly influences the reactivity of the pyridine ring and the aldehyde. This electronic nature can be exploited for selective chemical modifications.

Potential Applications in Medicinal Chemistry

Based on the chemistry of analogous compounds, **3-Bromo-5-nitroisonicotinaldehyde** could serve as a key intermediate in the synthesis of a variety of biologically active molecules, including:

- Kinase Inhibitors:** The pyridine scaffold is a well-established core in many kinase inhibitors. The functional groups on **3-Bromo-5-nitroisonicotinaldehyde** would allow for the introduction of pharmacophoric elements necessary for binding to the ATP-binding site of kinases.
- Antimicrobial Agents:** Substituted pyridines and nitroaromatics have been explored for their antibacterial and antifungal properties. The aldehyde could be used to synthesize Schiff bases or other derivatives with potential antimicrobial activity.
- Anticancer Agents:** The nitro group can be a key feature in compounds designed as hypoxia-activated prodrugs for cancer therapy. Furthermore, the aldehyde can be used to construct complex heterocyclic systems known to possess cytotoxic activity.

Physicochemical and Structural Data

Property	Value
Molecular Formula	C6H3BrN2O3
Molecular Weight	230.01 g/mol
IUPAC Name	3-bromo-5-nitropyridine-4-carbaldehyde
SMILES	<chem>C1=C(C(=C(C(=N1)Br)C=O)O=O</chem> --INVALID-LINK-- [O-]
InChIKey	KNENIXCLAGLSQY-UHFFFAOYSA-N

(Data sourced from PubChem CID 130966460)[1][2]

Experimental Protocols (Based on Analogy to 3-Bromo-5-nitrobenzaldehyde)

The following protocols are for the synthesis of the analogous compound, 3-Bromo-5-nitrobenzaldehyde, and a representative synthetic transformation. These should serve as a starting point for the development of protocols for **3-Bromo-5-nitroisonicotinaldehyde**.

Synthesis of 3-Bromo-5-nitrobenzaldehyde

This protocol describes the bromination of 3-nitrobenzaldehyde to yield 3-Bromo-5-nitrobenzaldehyde.

Materials:

- 3-nitrobenzaldehyde
- Concentrated sulfuric acid
- N-bromosuccinimide (NBS)
- Ice
- Water
- Ethyl acetate
- Petroleum ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve 3-nitrobenzaldehyde (1.0 g, 6.6 mmol) in concentrated sulfuric acid (4.0 mL) at room temperature in a round-bottom flask.
- Add N-bromosuccinimide (1.4 g, 7.9 mmol) portion-wise to the solution.
- Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.
- After the reaction is complete, cool the mixture to room temperature.

- Slowly pour the reaction solution into a beaker containing ice water to precipitate the product.
- Collect the solid product by filtration.
- Dry the crude product with anhydrous sodium sulfate.
- Purify the crude product by recrystallization from a solvent mixture of ethyl acetate/petroleum ether (1:10, v/v) to obtain 3-bromo-5-nitrobenzaldehyde as white crystals.[\[3\]](#)[\[4\]](#)

Expected Yield: Approximately 82%.[\[3\]](#)[\[4\]](#)

Reductive Amination of an Aldehyde (General Protocol)

This general protocol illustrates how the aldehyde functionality could be used to form an amine, a common transformation in medicinal chemistry.

Materials:

- 3-Bromo-5-nitrobenzaldehyde (or isonicotinaldehyde analog)
- Amine of choice (e.g., benzylamine)
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous magnesium sulfate

Procedure:

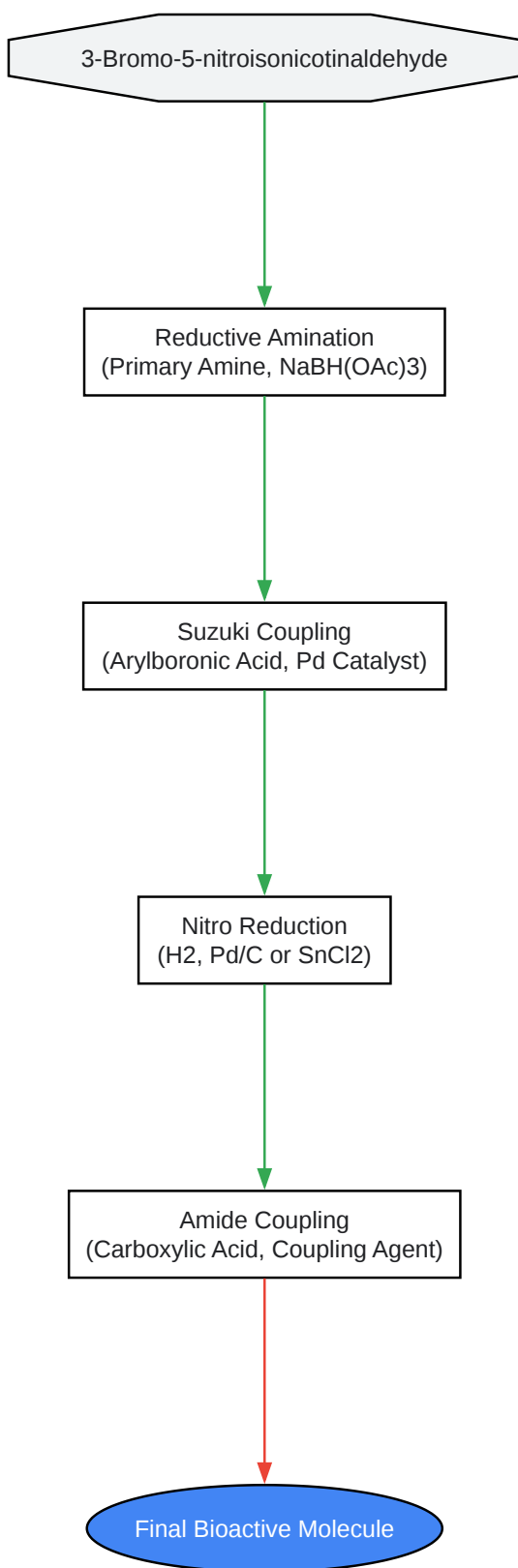
- Dissolve the aldehyde (1 equivalent) and the amine (1.1 equivalents) in DCM.
- Stir the mixture at room temperature for 1 hour to form the imine intermediate.

- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Visualizations

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of **3-Bromo-5-nitroisonicotinaldehyde** as a building block in the synthesis of a potential bioactive molecule.

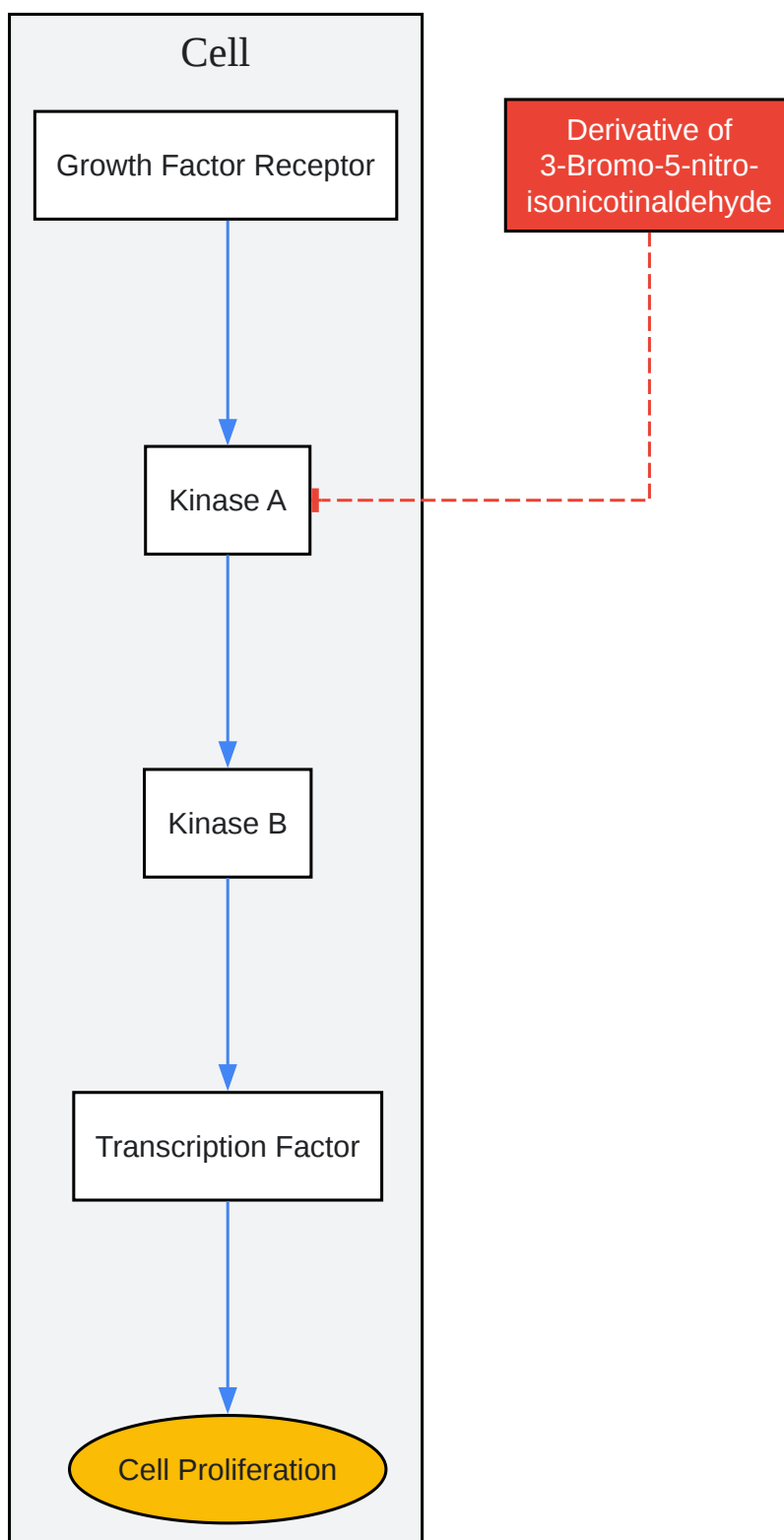


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Caption: Hypothetical synthetic pathway using **3-Bromo-5-nitroisonicotinaldehyde**.

Potential Signaling Pathway Inhibition

This diagram depicts a simplified signaling pathway that could be targeted by molecules derived from **3-Bromo-5-nitroisonicotinaldehyde**, such as a hypothetical kinase inhibitor.



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Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data Summary (for 3-Bromo-5-nitrobenzaldehyde)

Reaction	Substrate	Reagent	Product	Yield (%)	Reference
Bromination	3-Nitrobenzaldehyde	N-Bromosuccinimide	3-Bromo-5-nitrobenzaldehyde	82	[3][4]

Note: This table is provided as an example. More extensive data would be populated as more research utilizing the target compound becomes available.

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References

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